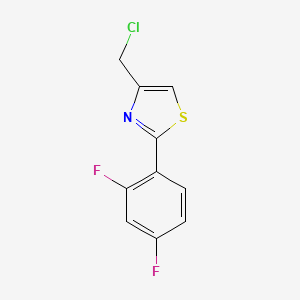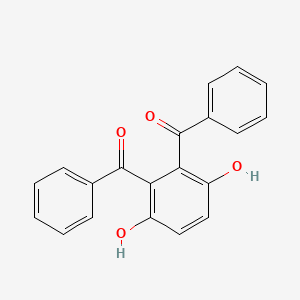![molecular formula C21H32O2 B14300809 4-[4-(Decyloxy)phenyl]-2-methylbut-3-YN-2-OL CAS No. 125151-59-9](/img/structure/B14300809.png)
4-[4-(Decyloxy)phenyl]-2-methylbut-3-YN-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(Decyloxy)phenyl]-2-methylbut-3-YN-2-OL is an organic compound with a complex structure that includes a phenyl ring substituted with a decyloxy group and a butynol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Decyloxy)phenyl]-2-methylbut-3-YN-2-OL typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 4-hydroxybenzaldehyde with decyl bromide to introduce the decyloxy group. This is followed by a series of reactions to construct the butynol moiety, including the use of acetylene derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(Decyloxy)phenyl]-2-methylbut-3-YN-2-OL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic aromatic substitution using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 4-[4-(Decyloxy)phenyl]-2-methylbut-3-YN-2-one.
Reduction: Formation of 4-[4-(Decyloxy)phenyl]-2-methylbut-3-ene-2-OL.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-[4-(Decyloxy)phenyl]-2-methylbut-3-YN-2-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Decyloxyphenyl)thiophene-2-carboxylic acid
- 2-Methylbutyl 4-{[4-(decyloxy) phenyl]ethynyl}benzoate
Comparison
Compared to similar compounds, 4-[4-(Decyloxy)phenyl]-2-methylbut-3-YN-2-OL is unique due to its specific structural features, such as the butynol moiety
Eigenschaften
| 125151-59-9 | |
Molekularformel |
C21H32O2 |
Molekulargewicht |
316.5 g/mol |
IUPAC-Name |
4-(4-decoxyphenyl)-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C21H32O2/c1-4-5-6-7-8-9-10-11-18-23-20-14-12-19(13-15-20)16-17-21(2,3)22/h12-15,22H,4-11,18H2,1-3H3 |
InChI-Schlüssel |
KIESCJVXKMLKTL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C#CC(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 1-[(heptadecafluorononenyl)oxy]-4-(1-methylethenyl)-](/img/no-structure.png)
![tert-Butyl[(hepta-5,6-dien-2-yl)oxy]dimethylsilane](/img/structure/B14300750.png)
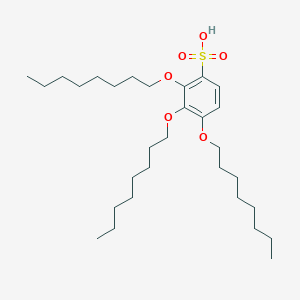
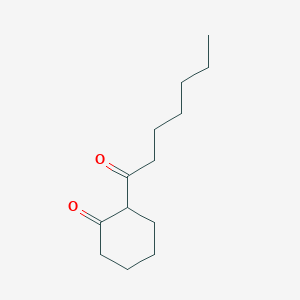
![2-Phenyl-4H-[1]benzofuro[2,3-h][1]benzopyran-4-one](/img/structure/B14300779.png)
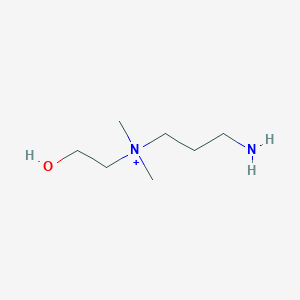
![1,5,11-Trimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14300790.png)
